![molecular formula C12H7Cl2N3S B2760773 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline CAS No. 241132-36-5](/img/structure/B2760773.png)
4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline is a chemical compound with the molecular formula C12H7Cl2N3S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a chlorine atom and an imidazo[2,1-b][1,3]thiazole ring, which is also substituted with a chlorine atom . The average mass of the molecule is 310.202 Da and the monoisotopic mass is 308.989410 Da .Physical And Chemical Properties Analysis
The molecular weight of 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline is 296.17. The density of the compound is 1.5±0.1 g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not available .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including our compound of interest, have demonstrated significant antimicrobial properties. Researchers have explored their potential as antibacterial and antifungal agents. The compound’s unique structure may interfere with microbial cell membranes or metabolic pathways, making it a promising candidate for combating infections caused by bacteria and fungi .
Anticancer Potential
The thiazole scaffold has attracted attention in cancer research due to its ability to inhibit tumor growth. Our compound could serve as a lead molecule for developing novel anticancer drugs. Researchers investigate its impact on cancer cell proliferation, apoptosis, and metastasis. Understanding its mechanism of action may reveal new therapeutic strategies .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Thiazole-based compounds, including our target, have shown anti-inflammatory effects. By modulating inflammatory pathways, they may contribute to managing inflammation-related diseases .
Antioxidant Capacity
Free radicals and oxidative stress contribute to aging and various health issues. Thiazoles possess antioxidant properties, scavenging free radicals and protecting cells from damage. Our compound could be explored further for its potential as an antioxidant agent .
Hepatoprotective Effects
Liver health is essential for overall well-being. Some thiazole derivatives exhibit hepatoprotective activity, safeguarding liver cells against toxins, drugs, and diseases. Investigating our compound’s impact on liver function could yield valuable insights .
Antihypertensive Activity
Hypertension (high blood pressure) is a global health concern. Thiazoles have been studied for their antihypertensive effects. Our compound might influence blood pressure regulation mechanisms, making it relevant for cardiovascular research .
properties
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(4-chlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3S/c13-8-1-3-9(4-2-8)15-7-10-11(14)16-12-17(10)5-6-18-12/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLNUTPTEIXYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(N=C3N2C=CS3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide](/img/structure/B2760690.png)
![N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2760691.png)
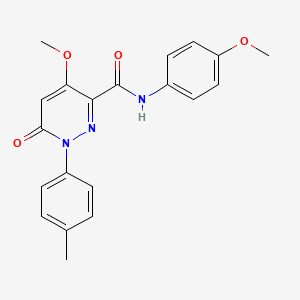
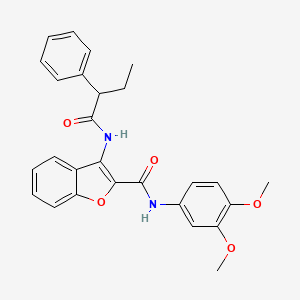
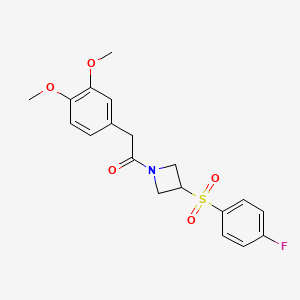

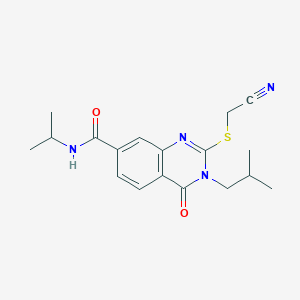
![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2760706.png)
![[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B2760707.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2760708.png)
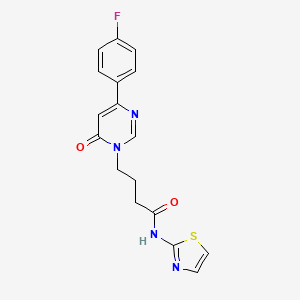
![5-{[4-(benzyloxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760711.png)
![[2-Oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2760712.png)
![2-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoic acid](/img/structure/B2760713.png)